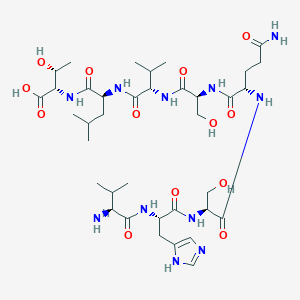
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is a polypeptide composed of eight amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains, such as phosphorylation of serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Kinases for phosphorylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while phosphorylation will yield phosphoserine residues.
Aplicaciones Científicas De Investigación
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Liraglutide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Semaglutide: Another GLP-1 receptor agonist with similar applications.
Uniqueness
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike liraglutide and semaglutide, which are designed for specific therapeutic applications, this peptide may have broader research applications in various scientific fields.
Propiedades
Número CAS |
629658-24-8 |
|---|---|
Fórmula molecular |
C37H63N11O13 |
Peso molecular |
870.0 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H63N11O13/c1-16(2)10-22(32(55)48-29(19(7)51)37(60)61)44-36(59)28(18(5)6)47-34(57)25(14-50)45-30(53)21(8-9-26(38)52)42-33(56)24(13-49)46-31(54)23(11-20-12-40-15-41-20)43-35(58)27(39)17(3)4/h12,15-19,21-25,27-29,49-51H,8-11,13-14,39H2,1-7H3,(H2,38,52)(H,40,41)(H,42,56)(H,43,58)(H,44,59)(H,45,53)(H,46,54)(H,47,57)(H,48,55)(H,60,61)/t19-,21+,22+,23+,24+,25+,27+,28+,29+/m1/s1 |
Clave InChI |
BJPKZHBFJOSNHT-SAHGUYPFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
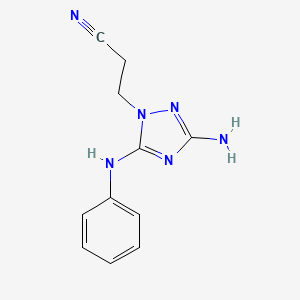
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
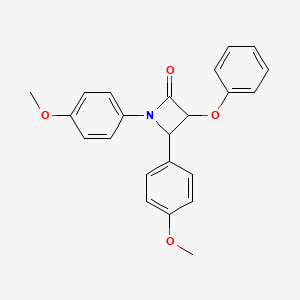
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
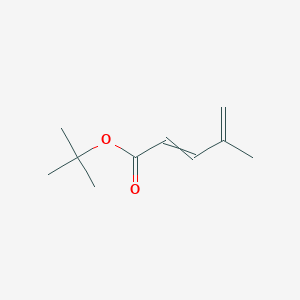
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
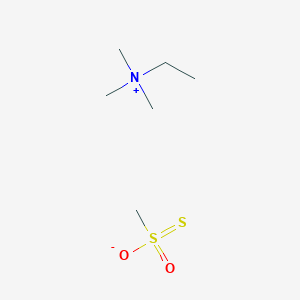
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
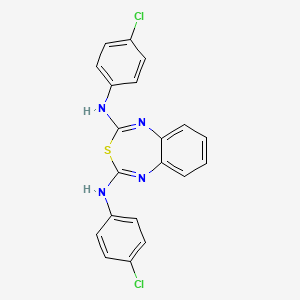
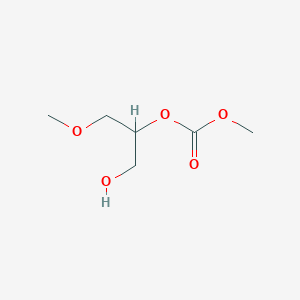
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
